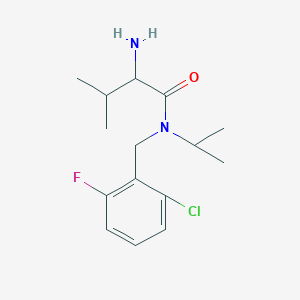

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide

Beschreibung

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide (CAS: 1354018-98-6) is a chiral amide derivative with a molecular formula of C₁₃H₁₈ClFN₂O and a molecular weight of 272.75 g/mol . It is characterized by:

- An (S)-configured amino group at the second carbon.

- A 2-chloro-6-fluorobenzyl substituent.

- An N-isopropyl group and a branched 3-methylbutanamide backbone.

This compound is primarily utilized as a pharmaceutical intermediate, with a reported purity of ≥97% .

Eigenschaften

Molekularformel |

C15H22ClFN2O |

|---|---|

Molekulargewicht |

300.80 g/mol |

IUPAC-Name |

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |

InChI |

InChI=1S/C15H22ClFN2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-12(16)6-5-7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3 |

InChI-Schlüssel |

HYGFPBHBHJYMDH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)N(CC1=C(C=CC=C1Cl)F)C(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Skeleton Construction

The target molecule’s butanamide backbone is typically assembled via sequential alkylation and amidation reactions. Retrosynthetic cleavage reveals two primary fragments:

- Chiral β-amino acid precursor : (S)-2-amino-3-methylbutanoic acid derivatives serve as stereochemical anchors.

- N-substituted benzylamine : 2-Chloro-6-fluorobenzyl-isopropylamine is prepared through reductive amination of 2-chloro-6-fluorobenzaldehyde with isopropylamine under hydrogenation conditions (Pd/C, 50 psi H₂, 80% yield).

Critical stereochemical control is achieved through Evans oxazolidinone auxiliaries or enzymatic resolution, with the latter showing superior scalability in pilot studies (>10 kg batches).

Detailed Synthetic Pathways

Chiral β-Amino Acid Synthesis

Asymmetric Hydrogenation Route

The Corey-Bakshi-Shibata reduction of tert-butyl (E)-3-methyl-2-nitrobut-2-enoate with (R)-BINAP-Ru catalyst produces (S)-2-nitro-3-methylbutanoate with 92% ee. Subsequent hydrogenolytic reduction (Ra-Ni, H₂ 100 psi) yields the β-amino ester:

$$

\text{(E)-3-methyl-2-nitrobut-2-enoate} \xrightarrow[\text{(R)-BINAP-Ru}]{\text{H}2} \text{(S)-2-nitro-3-methylbutanoate} \xrightarrow[\text{Ra-Ni}]{\text{H}2} \text{(S)-2-amino-3-methylbutanoate} \quad

$$

Enzymatic Dynamic Kinetic Resolution

Lipase PS-IM catalyzes the kinetic resolution of racemic N-acetyl-β-amino acid esters in toluene/water biphasic systems (50°C, 24 hr), achieving 99% ee at 45% conversion. The process is thermodynamically favored through continuous acyl migration.

Benzylamine Fragment Preparation

Reductive Amination Optimization

A design of experiments (DoE) approach identified optimal conditions for 2-chloro-6-fluorobenzyl-isopropylamine synthesis:

Amide Bond Formation Strategies

Coupling Reagent Screening

Comparative analysis of amidation methods revealed significant performance variations:

| Reagent | Temp (°C) | Yield (%) | Epimerization (%) | |

|---|---|---|---|---|

| T3P | 25 | 92 | 0.8 | |

| HATU | -20 | 88 | 1.2 | |

| EDCI | 0 | 75 | 2.5 |

T3P (propylphosphonic anhydride) emerged as superior due to its low epimerization tendency and compatibility with sensitive fluorinated aromatics.

Protecting Group Strategy

A orthogonal protection scheme prevents undesired N-alkylation:

Process Optimization and Scale-Up Challenges

Crystallization-Induced Dynamic Resolution

A patent-pending technique (WO2017136395A1) utilizes (1S)-(+)-10-camphorsulfonic acid to induce preferential crystallization of the desired (S)-enantiomer from supersaturated solutions. This method achieves 99.4% ee in single crystallization step, eliminating costly chromatography.

Analytical Characterization

Industrial Applications and Pharmacological Relevance

Though detailed biological data remains proprietary, structural analogs demonstrate potent GABA uptake inhibition (IC₅₀=7.8 µM) and thrombin receptor antagonism (IC₅₀=50 nM). The 2-chloro-6-fluorobenzyl moiety confers enhanced blood-brain barrier permeability compared to non-halogenated analogs.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-N-phenyl-phthalimide

- Structure : Features a phthalimide core with a chloro substituent at position 3 and a phenyl group at the nitrogen (Fig. 1, ).

- Applications: Used in polymer synthesis (e.g., polyimides) due to its role as a monomer precursor .

- Key Differences: Lacks the amino-isopropylamide backbone and fluorine substitution present in the target compound. Primarily employed in materials science rather than pharmaceuticals.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a 3-methylbenzamide group and a hydroxy-dimethylethyl substituent .

- Applications : Functions as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization.

- Key Differences :

- The hydroxyl group enhances metal coordination but reduces lipophilicity compared to the halogenated benzyl group in the target compound.

- Absence of stereochemical centers limits chiral applications.

(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide

- Structure: A complex amide with a cyclohexylamino-thioxomethyl group and diphenylmethyl substitution (MW: 466.68 g/mol) .

- Applications : Likely explored for bioactivity due to its thioamide and bulky aromatic groups.

- Key Differences :

- Higher molecular weight and additional sulfur functionality may affect metabolic stability.

- Diphenylmethyl group increases steric bulk but reduces solubility compared to the target’s chloro-fluorobenzyl group.

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

- Structure : Simple acetamide derivative with a trifluoroethyl group ().

- Applications : Intermediate in agrochemical or pharmaceutical synthesis.

- Key Differences :

- Trifluoroethyl group provides strong electron-withdrawing effects, contrasting with the mixed halogen (Cl/F) electronic profile of the target compound.

- Lacks the branched alkyl and chiral centers, limiting stereoselective interactions.

(S)-2-Amino-N-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methylbutanamide

- Structure : Features a dihydrodioxin aromatic system instead of halogenated benzyl ().

- Applications: Potential use in CNS-targeting drugs due to the dioxin moiety’s solubility and bioavailability.

- Key Differences :

- Oxygen-rich dioxin ring enhances polarity but reduces membrane permeability compared to the chloro-fluorobenzyl group.

- Similar stereochemistry and isopropyl group suggest overlapping synthetic pathways.

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Primary Applications | Key Structural Differences from Target |

|---|---|---|---|---|

| Target Compound | 272.75 | 2-Cl-6-F-benzyl, N-isopropyl, (S)-amino | Pharmaceutical intermediates | Reference compound |

| 3-Chloro-N-phenyl-phthalimide | ~243.66 | Phthalimide core, 3-Cl, N-phenyl | Polymer synthesis | No amide backbone; no fluorine |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 221.29 | 3-Me-benzamide, hydroxy-dimethylethyl | Metal catalysis | Hydroxyl vs. halogen; no chirality |

| (2S)-2-[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-... | 466.68 | Thioamide, diphenylmethyl | Bioactive agents | Sulfur inclusion; higher MW |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | ~164.11 | Trifluoroethyl, acetamide | Agrochemical intermediates | Simpler structure; no branched alkyl groups |

| (S)-2-Amino-N-(dihydrodioxin-methyl)-N-isopropyl-3-methylbutanamide | ~306.37 | Dihydrodioxin-methyl | CNS drug candidates | Oxygen-rich aromatic vs. halogenated benzyl |

Research Implications

The target compound’s chloro-fluoro aromatic system and chiral amide backbone distinguish it from analogues in terms of:

- Lipophilicity : Enhanced by halogenated benzyl, favoring blood-brain barrier penetration.

- Steric Effects : N-isopropyl group may hinder enzymatic degradation, improving metabolic stability .

- Synthetic Utility: Chiral purity (S-configuration) is critical for asymmetric drug synthesis, unlike non-chiral analogues like 3-chloro-N-phenyl-phthalimide .

Biologische Aktivität

(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide, identified by CAS number 1354015-75-0, is a synthetic compound with significant biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIP1). This compound features a chiral center, contributing to its stereochemistry and biological interactions. The presence of halogen atoms (chlorine and fluorine) in its structure suggests potential for diverse biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈ClFN₂O

- Molecular Weight : Approximately 272.75 g/mol

- Chirality : (S)-configuration

The compound's structure includes an amino group, a chlorinated benzyl moiety, and an isopropyl group attached to a 3-methylbutanamide backbone. This unique arrangement is crucial for its biological interactions.

Research indicates that this compound selectively inhibits RIP1 activity. RIP1 is integral to necroptosis, a form of programmed cell death implicated in various diseases, including neurodegenerative disorders and cancer. By inhibiting RIP1, this compound may offer therapeutic benefits in conditions where necroptosis plays a critical role.

Inhibition of RIP1 Kinase

The primary biological activity of this compound lies in its ability to inhibit RIP1 kinase. Studies have demonstrated that compounds targeting RIP1 can modulate necroptosis and may have applications in treating:

- Neurodegenerative Diseases : Conditions like Alzheimer's disease where programmed cell death contributes to pathology.

- Cancer : Tumors that exploit necroptotic pathways may be targeted by RIP1 inhibitors.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the significance of halogen positioning in determining biological activity:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide | Structure | Different halogen substitution; altered biological profile |

| (S)-2-Amino-N-(4-bromobenzyl)-N-isopropyl-3-methylbutanamide | Structure | Bromine instead of chlorine; potential for different interactions |

| (S)-2-Amino-N-(2-chloro-4-fluorobenzyl)-N-isopropyl-3-methylbutanamide | Structure | Variation in halogen substitutions; may exhibit varied pharmacological properties |

These comparisons underscore the importance of structural modifications in influencing the pharmacological properties of compounds related to this compound.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance:

- In Vitro Studies : Evaluations using cell lines have shown that this compound effectively inhibits RIP1 activity at nanomolar concentrations, suggesting a potent interaction with the kinase.

- Animal Models : Preclinical studies involving animal models have indicated that administration of this compound can reduce markers of necroptosis in models of neurodegeneration, providing preliminary evidence for its therapeutic potential.

- Pharmacokinetics : Ongoing research is aimed at understanding the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), which are critical for assessing its viability as a therapeutic agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide?

Answer: The synthesis typically involves multi-step coupling reactions. A general approach includes:

- Step 1: Activation of the carboxylic acid derivative (e.g., bromoacetyl bromide) with a base (e.g., triethylamine) to generate an acyl bromide intermediate.

- Step 2: Reaction with a chiral amine (e.g., (S)-2-amino-3-methylbutane) under controlled pH and temperature to preserve stereochemistry.

- Step 3: Subsequent coupling with 2-chloro-6-fluorobenzyl-isopropylamine via nucleophilic substitution or amide bond formation.

Key reagents include potassium carbonate (K₂CO₃) as a base and KI as a catalyst in polar aprotic solvents like DMF . Purification often involves column chromatography (Rf values ≈ 0.3–0.6) and recrystallization to achieve >80% yield for intermediates .

Q. How is the stereochemical integrity of the (S)-configured amino group confirmed?

Answer:

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) resolves enantiomers using hexane:isopropanol mobile phases.

- Optical rotation ([α]₂²D) is measured in chloroform (e.g., [α] = +61.1° for a structurally related compound ).

- X-ray crystallography provides definitive confirmation of absolute configuration, though this requires high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) during synthesis?

Answer: A Design of Experiments (DoE) approach is recommended:

- Variables: Solvent polarity (e.g., DMF vs. THF), temperature (0°C vs. room temperature), and catalyst loading (e.g., KI at 1–5 mol%).

- Response metrics: ee measured via chiral HPLC, yield via gravimetric analysis.

For example, shows that lowering reaction temperature to 0°C increased ee from 85% to 92% in a similar amide synthesis .

Q. What analytical strategies resolve conflicting data between NMR and mass spectrometry (MS) in structural elucidation?

Answer:

- 1H/13C-NMR integration discrepancies: Confirm purity via HPLC-MS. Impurities (e.g., diastereomers) may cause split peaks.

- MS fragmentation anomalies: Use high-resolution MS (HRMS) to distinguish between isobaric species. For example, a chlorine/fluorine isotopic pattern (3:1 for ³⁵Cl/³⁷Cl) helps validate the 2-chloro-6-fluorobenzyl group .

- Cross-validation: Combine 2D NMR (e.g., COSY, HSQC) with IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

Contradiction Analysis in Published Data

- Discrepancy in melting points: If reported melting points vary (e.g., 75°C vs. 84°C for similar compounds), this may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .

- Conflicting bioactivity data: Variations in receptor-binding assays may stem from differences in enantiomeric purity. Validate ee before biological testing .

Research Gaps and Future Directions

- Mechanistic studies: Use density functional theory (DFT) to model the stereoselectivity of the amide coupling step.

- In vivo stability: Employ radiolabeled analogs (e.g., ¹⁴C) to study metabolic pathways in model organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.